3-Cyclopropyl-1-(furan-2-yl)prop-2-yn-1-one
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Overview
Description
3-Cyclopropyl-1-(furan-2-yl)prop-2-yn-1-one is an organic compound with the molecular formula C10H8O2 It features a cyclopropyl group, a furan ring, and a propynone moiety, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-(furan-2-yl)prop-2-yn-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylacetylene with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The scalability of the reaction depends on the availability of starting materials and the optimization of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-(furan-2-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The furan ring and the cyclopropyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .
Scientific Research Applications
3-Cyclopropyl-1-(furan-2-yl)prop-2-yn-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-(furan-2-yl)prop-2-yn-1-one is not fully understood. its structure suggests that it may interact with various molecular targets through its cyclopropyl and furan moieties. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-1-(pyridin-3-yl)prop-2-yn-1-one: Similar structure but with a pyridine ring instead of a furan ring.
1-Cyclopropyl-3-furan-2-yl-propenone: Similar structure but with a propenone moiety instead of a propynone moiety.
Uniqueness
3-Cyclopropyl-1-(furan-2-yl)prop-2-yn-1-one is unique due to the combination of its cyclopropyl, furan, and propynone groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8O2 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-cyclopropyl-1-(furan-2-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C10H8O2/c11-9(6-5-8-3-4-8)10-2-1-7-12-10/h1-2,7-8H,3-4H2 |
InChI Key |
UNUWQNPMFRDKER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C#CC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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